Taxagifine
Overview
Description
Taxagifine is a taxane derivative isolated from the plant genus Taxus, specifically from Taxus baccata . It is a complex diterpenoid with a molecular formula of C37H44O13 and a molar mass of 696.746 g/mol . This compound is known for its unique structure, which includes multiple acetate and cinnamate ester groups .
Mechanism of Action
Target of Action
Taxagifine is a taxane isolated from the Taxus species
Mode of Action
This disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
This compound is a derivative of taxadiene, which is a key intermediate in the biosynthesis of taxanes . The selective oxidation of C5, C10, and C13 in taxadiene leads to higher taxane oxidation levels
Pharmacokinetics
The chemical formula of this compound is c37h44o13, and its molar mass is 696746 g·mol−1 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
One study suggests that taxanes isolated from the taxus species can inhibit superoxide generation, tyrosyl or serine/threonine phosphorylation, and translocation of cytosolic compounds to the cell membrane in human neutrophils
Action Environment
For instance, environmental protection taxes have been shown to improve green total factor productivity , which could potentially influence the production and action of this compound.
Biochemical Analysis
Biochemical Properties
Taxagifine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound has been shown to inhibit the activity of microtubule-associated proteins, which are essential for cell division and stability. This interaction disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis. Additionally, this compound binds to tubulin, preventing its polymerization and thereby inhibiting mitosis .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, this compound induces apoptosis by activating caspase pathways and disrupting mitochondrial membrane potential. It also affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to altered gene expression and reduced cellular proliferation. Furthermore, this compound influences cellular metabolism by inhibiting glycolysis and promoting oxidative phosphorylation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the colchicine-binding site on tubulin, inhibiting its polymerization and disrupting microtubule dynamics. This inhibition leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. This compound also modulates the expression of various genes involved in cell survival, proliferation, and apoptosis, further contributing to its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, this compound exhibits high stability and potency, effectively inhibiting cell proliferation and inducing apoptosis. Prolonged exposure to this compound can lead to the development of resistance in some cell lines. Additionally, this compound undergoes metabolic degradation, resulting in the formation of less active metabolites. Long-term studies have shown that this compound can cause sustained changes in cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, this compound can cause adverse effects, such as hepatotoxicity and myelosuppression. Threshold effects have been observed, where a certain dosage is required to achieve significant anticancer activity without causing severe toxicity. These findings highlight the importance of optimizing the dosage of this compound for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and demethylated metabolites. These metabolites are further conjugated with glucuronic acid and excreted in the urine. This compound also affects metabolic flux by inhibiting key enzymes involved in glycolysis and promoting oxidative phosphorylation. This shift in metabolic pathways contributes to its anticancer effects by reducing the energy supply to cancer cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is taken up by cells via passive diffusion and active transport mediated by specific transporters. Once inside the cells, this compound binds to intracellular proteins and accumulates in the cytoplasm and nucleus. This localization allows this compound to exert its effects on microtubules and other cellular targets. Additionally, this compound is distributed to various tissues, including the liver, kidneys, and lungs, where it undergoes metabolism and excretion .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm, where it interacts with microtubules and disrupts their dynamics. This compound also accumulates in the nucleus, where it modulates gene expression and induces apoptosis. The subcellular localization of this compound is regulated by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of taxane derivatives, including taxagifine, often involves complex multi-step processes. One approach is the two-phase total synthesis, which begins with the synthesis of taxadiene, followed by selective oxidations at specific carbon positions . This method involves site-selective allylic oxidations at C5, C10, and C13, leading to the formation of various taxane intermediates . The final steps typically include dioxirane-mediated oxidations and other specific substrate designs to achieve the desired taxane structure .
Industrial Production Methods
Industrial production of this compound and other taxanes often relies on semi-synthetic routes. These methods start with naturally occurring taxane precursors extracted from renewable resources like the needles and twigs of Taxus species . Advances in synthetic biology and plant cell fermentation technologies have also enabled the production of taxanes on a larger scale .
Chemical Reactions Analysis
Types of Reactions
Taxagifine undergoes various chemical reactions, including:
Oxidation: Selective oxidation at specific carbon positions (e.g., C5, C10, C13) to form different taxane derivatives.
Reduction: Reduction reactions can modify the functional groups on the taxane skeleton.
Substitution: Substitution reactions, particularly at the ester groups, can lead to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include dioxiranes for oxidation, palladium catalysts for coupling reactions, and various acids for ketal cleavage . Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired selectivity and yield .
Major Products
Scientific Research Applications
Comparison with Similar Compounds
Taxagifine is part of the taxane family, which includes other notable compounds such as paclitaxel and docetaxel . Compared to these compounds, this compound has unique structural features, including specific ester groups and oxidation patterns . These differences can influence its biological activity and potential therapeutic applications .
List of Similar Compounds
Paclitaxel: A well-known anticancer drug that stabilizes microtubules.
Docetaxel: Another taxane derivative with similar mechanisms of action but different clinical applications.
Baccatin III: A precursor to paclitaxel, isolated from Taxus baccata.
This compound’s unique structural features and reactivity make it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
[(1R,2R,3S,4R,5S,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2-hydroxy-1,5,15-trimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-8-yl] (E)-3-phenylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H44O13/c1-19-26(50-29(43)15-14-24-12-10-9-11-13-24)17-28(46-20(2)38)35(7)30(19)31(47-21(3)39)25-16-27(42)36(8)37(44,34(25,6)18-45-36)33(49-23(5)41)32(35)48-22(4)40/h9-15,25-26,28,30-33,44H,1,16-18H2,2-8H3/b15-14+/t25-,26-,28-,30-,31+,32-,33-,34-,35+,36+,37-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCUWQFKTUBVLA-PGBLWRDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(C(=C)C2C1(C(C(C3(C4(COC3(C(=O)CC4C2OC(=O)C)C)C)O)OC(=O)C)OC(=O)C)C)OC(=O)C=CC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H](C(=C)[C@@H]2[C@@]1([C@H]([C@@H]([C@@]3([C@]4(CO[C@@]3(C(=O)C[C@H]4[C@H]2OC(=O)C)C)C)O)OC(=O)C)OC(=O)C)C)OC(=O)/C=C/C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H44O13 | |
Record name | Taxagifine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Taxagifine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801336359 | |
Record name | Taxagifine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801336359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
696.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81489-69-2 | |
Record name | Taxagifine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081489692 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Taxagifine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801336359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TAXAGIFINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6F6Z86DFD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is Taxagifine and where is it found?
A1: this compound is a naturally occurring taxane diterpenoid primarily isolated from various species of yew trees, notably Taxus baccata, Taxus cuspidata, and Taxus media [, , ]. It was first identified as a new taxane derivative from Taxus baccata L. [].
Q2: What is the chemical structure of this compound?
A2: this compound possesses a unique structure among taxanes, characterized by a 12β,16β-epoxy-11β-hydroxy-12,12-dihydrotaxinin E core []. While its exact molecular formula and weight might vary slightly depending on the specific derivative, the core structure remains consistent.
Q3: Has this compound demonstrated any biological activity?
A3: Research indicates that this compound, alongside other tricyclic diterpenoids isolated from Taxus media var. Hicksii, exhibited the ability to suppress superoxide generation induced by various stimuli in human neutrophils. This suggests potential anti-inflammatory properties []. Additionally, a study exploring the transformation of this compound led to the development of a novel paclitaxel (Taxol®) / docetaxel (Taxotere®) derivative, highlighting its potential as a precursor for novel anti-cancer agents [].
Q4: Are there any studies on the structure-activity relationship (SAR) of this compound?
A4: While specific SAR studies focusing solely on this compound are limited in the provided literature, research has investigated the impact of structural modifications on the activity of related taxanes like paclitaxel and docetaxel. These studies provide valuable insights into how alterations in the taxane core structure can influence their biological activity and could guide future SAR studies on this compound [, ].
Q5: Are there any known analytical methods for identifying and quantifying this compound?
A5: Researchers often employ a combination of chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC), to isolate and purify this compound from plant extracts [, , ]. Structural characterization is typically achieved through spectroscopic analyses, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) [, , ].
Q6: What is the current research focus regarding this compound?
A6: Currently, research on this compound appears to be in its early stages. Scientists are focusing on isolating and characterizing this compound and its derivatives from various yew species [, ]. The isolation of this compound from rooted cuttings of Taxus canadensis suggests potential differences in taxane production between mature trees and cuttings, opening avenues for further investigation into its biosynthesis and potential applications [].
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